REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.[C:14](N1C=CN=C1)(N1C=CN=C1)=O.[Mg+2].C[CH:28]([C:32]([O-:34])=[O:33])C([O-])=O>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11](=[O:13])[CH2:28][C:32]([O:34][CH3:14])=[O:33] |f:2.3|
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)CC(=O)O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
methyl malonic acid magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].CC(C(=O)[O-])C(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for another 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
transferred to another flask
|
Type
|
WAIT
|
Details
|
The stirring was continued for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropanol/water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)CC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.2 g | |
YIELD: PERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |